molecular formula C6H11BrO2 B14726963 5-(Bromomethyl)-5-methyl-1,3-dioxane CAS No. 5695-65-8

5-(Bromomethyl)-5-methyl-1,3-dioxane

Cat. No.: B14726963
CAS No.: 5695-65-8
M. Wt: 195.05 g/mol
InChI Key: NMBYWGKWZHKHRJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are six-membered cyclic ethers containing two oxygen atoms This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5-methyl-1,3-dioxane typically involves the bromomethylation of 5-methyl-1,3-dioxane. One common method includes the reaction of 5-methyl-1,3-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes or ketones.

    Reduction: The major product is 5-methyl-1,3-dioxane.

Scientific Research Applications

5-(Bromomethyl)-5-methyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5-methyl-1,3-dioxane involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-5-methyl-1,3-dioxane: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)-5-methyl-1,3-dioxane: Contains a hydroxymethyl group, making it less reactive towards nucleophiles compared to the bromomethyl derivative.

    5-(Iodomethyl)-5-methyl-1,3-dioxane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.

Uniqueness

5-(Bromomethyl)-5-methyl-1,3-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. It is more reactive than its chloromethyl and hydroxymethyl counterparts, making it a valuable intermediate in organic synthesis. Its reactivity is also more manageable compared to the highly reactive iodomethyl derivative .

Properties

CAS No.

5695-65-8

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

5-(bromomethyl)-5-methyl-1,3-dioxane

InChI

InChI=1S/C6H11BrO2/c1-6(2-7)3-8-5-9-4-6/h2-5H2,1H3

InChI Key

NMBYWGKWZHKHRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCOC1)CBr

Origin of Product

United States

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